2-Tert-butyl-1-cyclopropoxy-4-methoxybenzene
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Overview
Description
2-Tert-butyl-1-cyclopropoxy-4-methoxybenzene is an organic compound with the molecular formula C14H20O2 It is a derivative of benzene, featuring tert-butyl, cyclopropoxy, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-1-cyclopropoxy-4-methoxybenzene typically involves the alkylation of a benzene derivative. One common method is the reaction of 2-tert-butyl-4-methoxyphenol with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-1-cyclopropoxy-4-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The benzene ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The methoxy group can be oxidized to form corresponding quinones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products
Electrophilic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of the compound.
Oxidation: Products include quinones, aldehydes, and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Scientific Research Applications
2-Tert-butyl-1-cyclopropoxy-4-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Tert-butyl-1-cyclopropoxy-4-methoxybenzene involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The electron-donating methoxy group activates the benzene ring towards electrophilic attack, facilitating reactions at the ortho and para positions.
Oxidation and Reduction: The compound undergoes oxidation and reduction reactions through the transfer of electrons, leading to the formation of different products.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butyl-4-methylphenol: Similar structure but with a methyl group instead of a cyclopropoxy group.
4-Tert-butylphenol: Lacks the methoxy and cyclopropoxy groups, making it less reactive in certain reactions.
2,6-Di-tert-butyl-4-methoxyphenol: Contains two tert-butyl groups, providing steric hindrance and affecting its reactivity.
Uniqueness
2-Tert-butyl-1-cyclopropoxy-4-methoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of such substituents on the reactivity and properties of benzene derivatives .
Properties
Molecular Formula |
C14H20O2 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-tert-butyl-1-cyclopropyloxy-4-methoxybenzene |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)12-9-11(15-4)7-8-13(12)16-10-5-6-10/h7-10H,5-6H2,1-4H3 |
InChI Key |
ORFFIHISILEFPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC)OC2CC2 |
Origin of Product |
United States |
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